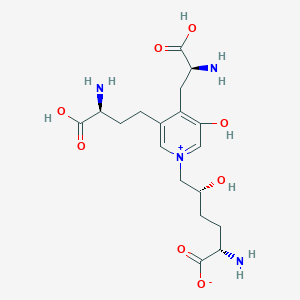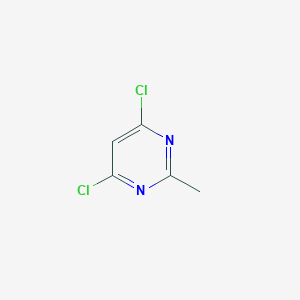
4,6-Dichloro-2-methylpyrimidine
Übersicht
Beschreibung
4,6-Dichloro-2-methylpyrimidine is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds, such as Dasatinib . It is a white to off-white solid .
Synthesis Analysis
4,6-Dichloro-2-methylpyrimidine is synthesized from acetamidine hydrochloride and dimethyl malonate via cyclization and chlorination with phosphorus oxychloride . The optimal conditions of synthesis were investigated by orthogonal test. They were: n (acetamidine hydrochloride)/n (sodium methoxide)=1∶3.4, in methanol at 20℃ for 4h, the yield of 4,6-dihydroxy-2-methylpyrimidine was 85.76%. The optimal conditions of chlorination with phosphorus oxychloride were investigated by orthogonal test. They were: n (N,N-diethyl-Benzenamine)/n (4,6-dihydroxy-2-methylpyrimidine)=2∶1, in phosphorus oxychloride at 105℃ for 4h, the yield of 4,6-dichloro-2-methylpyrimidine was 69.55%, the yield of two-steps was 59.65% .Molecular Structure Analysis
The molecular formula of 4,6-Dichloro-2-methylpyrimidine is C5H4Cl2N2 . The molecular weight is 163.00 g/mol . The exact mass is 161.9751535 g/mol . The IUPAC name is 4,6-dichloro-2-methylpyrimidine .Chemical Reactions Analysis
2,4-Dichloro-6-methylpyrimidine undergoes double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines . It reacts with 1 H,1 H,2 H,2 H -perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,6-Dichloro-2-methylpyrimidine include a molecular weight of 163.00 g/mol . It has an XLogP3-AA value of 2.5 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has 0 rotatable bond count .Wissenschaftliche Forschungsanwendungen
- Dasatinib Derivatives : 4,6-Dichloro-2-methylpyrimidine serves as a crucial building block for synthesizing more complex pharmaceutical compounds. Notably, it plays a role in the synthesis of Dasatinib and its derivatives, which are used in cancer treatment .
- Pyrimidine Azo Dyes : Researchers have employed 4,6-dihydroxy-2-methylpyrimidine (a precursor) in diazo coupling reactions to create novel pyrimidine azo dyes. These dyes find applications in textiles, paints, and other color-related industries .
- Biaryl Cross-Coupling : The compound has been utilized in biarylpyrimidine synthesis via biaryl cross-coupling reactions. These derivatives exhibit diverse properties and may have applications in materials science or drug discovery .
- Tandem Amination and Suzuki-Miyaura Coupling : Researchers have used 4,6-Dichloro-2-methylpyrimidine as a starting reagent for the synthesis of disubstituted pyrimidines. These reactions involve tandem amination and Suzuki-Miyaura cross-coupling, leading to structurally interesting compounds .
- Arylpyrimidines : The compound has been studied in the context of heterocyclic chemistry. Its reactivity with various nucleophiles and electrophiles allows for the creation of diverse arylpyrimidine derivatives with potential biological activities .
Pharmaceutical Synthesis
Azo Dyes and Pigments
Biarylpyrimidine Synthesis
Organic Synthesis
Heterocyclic Chemistry
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
4,6-Dichloro-2-methylpyrimidine is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds . .
Mode of Action
It is known to be used in the synthesis of various compounds, suggesting it may interact with multiple targets depending on the specific synthesis process .
Biochemical Pathways
As a building block in synthesis, it likely participates in various biochemical reactions, but the downstream effects would depend on the specific compounds it is used to create .
Pharmacokinetics
As a chemical used primarily in synthesis, its bioavailability would likely depend on the specific properties of the resulting compound .
Result of Action
As a building block in synthesis, its effects would likely be seen in the properties of the resulting compounds .
Eigenschaften
IUPAC Name |
4,6-dichloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMUTBLUWQGTIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284149 | |
| Record name | 4,6-Dichloro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-methylpyrimidine | |
CAS RN |
1780-26-3 | |
| Record name | 4,6-Dichloro-2-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-2-methylpyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1780-26-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35923 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dichloro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-DICHLORO-2-METHYLPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UM8PK8RCC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4,6-dichloro-2-methylpyrimidine in pharmaceutical chemistry?
A1: 4,6-Dichloro-2-methylpyrimidine serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably the anticancer drug dasatinib [, ]. Its structure allows for diverse chemical modifications, making it a versatile intermediate for developing new drug candidates.
Q2: Can you describe a synthetic route for 4,6-dichloro-2-methylpyrimidine and highlight key findings regarding its optimization?
A2: A two-step synthesis of 4,6-dichloro-2-methylpyrimidine starts with the reaction of acetamidine hydrochloride and dimethyl malonate to yield 4,6-dihydroxy-2-methylpyrimidine. This intermediate is then subjected to chlorination using phosphorus oxychloride []. Research has identified optimal conditions for each step, leading to an overall yield of 59.65% []. For instance, the highest yield for 4,6-dihydroxy-2-methylpyrimidine (85.76%) was achieved using a specific molar ratio of reactants (acetamidine hydrochloride:sodium methoxide = 1:3.4) in methanol at 20°C for 4 hours []. Similarly, optimized chlorination conditions involve a specific ratio of N,N-diethyl-Benzenamine to 4,6-dihydroxy-2-methylpyrimidine (2:1) in phosphorus oxychloride at 105°C for 4 hours [].
Q3: How is 4,6-dichloro-2-methylpyrimidine used in the synthesis of dasatinib?
A3: In the synthesis of dasatinib, 4,6-dichloro-2-methylpyrimidine undergoes sequential nucleophilic aromatic substitution reactions. First, the amino group of 2-amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide (a key intermediate derived from 2-chloro-6-methylaniline) replaces one chlorine atom. Subsequently, N-hydroxyethylpiperazine substitutes the remaining chlorine, ultimately yielding dasatinib monohydrate [].
Q4: Beyond dasatinib, what other applications does 4,6-dichloro-2-methylpyrimidine have in chemical synthesis?
A4: 4,6-Dichloro-2-methylpyrimidine serves as an electrophile in the synthesis of 4-pyrimidylideneacetonitrile derivatives containing boron difluoride chelates []. These compounds are generated via electrophilic substitution reactions with various substituted pyrimidines, including 4,6-dichloro-2-methylpyrimidine, showcasing its utility in preparing boron-containing compounds with potential applications in materials science or catalysis.
Q5: Have there been studies exploring Structure-Activity Relationships (SAR) involving 4,6-dichloro-2-methylpyrimidine derivatives?
A5: Yes, researchers have investigated the SAR of 5-benzyl-4-cyanomethyl-2-methylpyrimidine derivatives, synthesized using 4,6-dichloro-2-methylpyrimidine as a starting material []. Modifications at the 6-position of the pyrimidine ring with various substituents (chloro, methoxy, ethoxy, phenoxy, and anilino groups) were explored, suggesting that these modifications could impact the biological activity of the resulting compounds []. Further research is needed to elucidate the specific effects of these substitutions on activity and potency.
Q6: What are the implications of a study finding that 4,6-dichloro-2-methylpyrimidine reacts with 1-acetyl-2-imidazolin-2-one via an "esterification-addition-elimination" mechanism?
A6: The study revealing the reaction mechanism between 4,6-dichloro-2-methylpyrimidine and 1-acetyl-2-imidazolin-2-one to predominantly yield 4, 6-dichloro-2-methyl-5-(l-acetyl-tetrahydro-imidazo-2-ylidene)-aminopyrimidine [] provides valuable insight into the reactivity of this compound. This knowledge can be applied to optimize existing synthetic routes or explore new reactions involving 4,6-dichloro-2-methylpyrimidine, potentially leading to the discovery of novel compounds with desirable properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

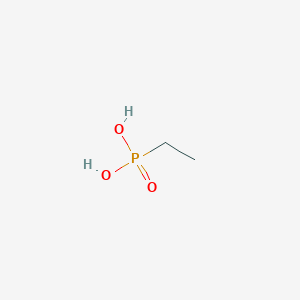

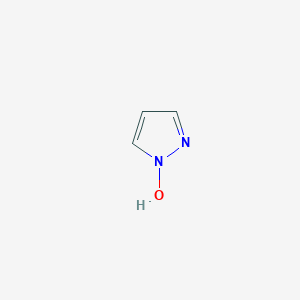




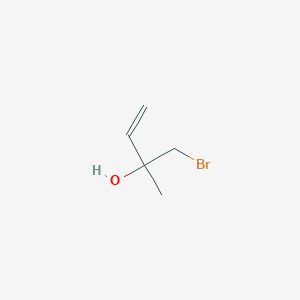

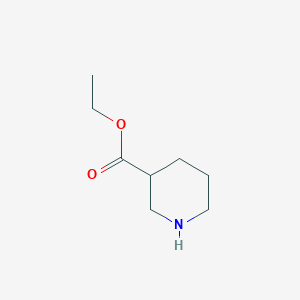

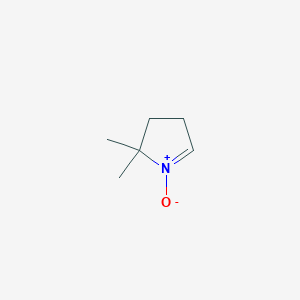
![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)
